Product packaging for Pyrazole, 3-(dimethylamino)-1-phenyl-(Cat. No.:CAS No. 19730-27-9)

Pyrazole, 3-(dimethylamino)-1-phenyl-

Cat. No.: B009961
CAS No.: 19730-27-9
M. Wt: 187.24 g/mol
InChI Key: HDOPYMWMJAOUQO-UHFFFAOYSA-N
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Description

Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS: CID 209328) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃. Its structure features a pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a dimethylamino group (Fig. 1). Key characteristics include:

  • SMILES: CN(C)C1=NN(C=C1)C2=CC=CC=C2
  • InChIKey: HDOPYMWMJAOUQO-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 140.7 Ų for [M+H]+ adduct .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B009961 Pyrazole, 3-(dimethylamino)-1-phenyl- CAS No. 19730-27-9

Properties

CAS No.

19730-27-9

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,N-dimethyl-1-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

HDOPYMWMJAOUQO-UHFFFAOYSA-N

SMILES

CN(C)C1=NN(C=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=NN(C=C1)C2=CC=CC=C2

Other CAS No.

19730-27-9

Synonyms

N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Phenylthiourea Moieties

Example: 1-(4-(3-(Dimethylamino)acryloyl)phenyl)-3-phenylthiourea derivatives ().

  • Structural Differences : Incorporation of a thiourea linkage and acryloyl group extends conjugation.
  • Electronic Properties : DFT/B3LYP calculations show a low HOMO-LUMO gap (ΔEₕ₋ₗ) , indicating higher reactivity compared to the simpler pyrazole core of the target compound .
  • Applications : Designed for heterocyclic synthesis (e.g., thiazoles, pyrans), leveraging nucleophilic attack sites absent in the target compound .
Table 1: Key Properties Comparison
Compound Molecular Formula Key Substituents HOMO-LUMO Gap Application
Pyrazole, 3-(dimethylamino)-1-phenyl- C₁₁H₁₃N₃ Phenyl, dimethylamino Not reported Intermediate, potential bioactivity
Phenylthiourea-pyrazole hybrid C₁₈H₁₈N₄OS Thiourea, acryloyl Low (DFT) Heterocyclic synthesis

Pyrazolopyrimidine Anticancer Agents

Example: Compound 63 (), synthesized using 3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Structural Differences: Fused pyrazole-pyrimidine ring system vs. monocyclic pyrazole.
  • Biological Activity : Compound 61a (related derivative) shows IC₅₀ = 3.13 μM against cancer cells, highlighting the impact of ring fusion on potency .
  • Synthesis: Shared use of dimethylamino-propenone intermediates, but cyclization steps differ .

Disperse Dyes Based on 3-(Dimethylamino)-1-Phenylpropenones

Example: Azo dyes derived from 3-(dimethylamino)-1-phenylpropenones ().

  • Structural Differences: Propenone backbone vs. pyrazole ring.
  • Electronic Properties: The propenone’s conjugated system enables vivid hues (λₘₐₓ ~400–500 nm), whereas the pyrazole’s aromaticity may favor UV absorption .
  • Applications: Dyeing polyester fabrics vs.

Dihydropyrazole Carbaldehyde Derivatives

Example: 5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde ().

  • Structural Differences : Partial saturation of the pyrazole ring (4,5-dihydro) and additional aldehyde substituent.
  • Conformational Analysis: Crystal structure reveals dihedral angles of 82.44° (dimethylamino-phenyl) and 4.52° (p-tolyl), contrasting with the planar pyrazole in the target compound .
  • Implications : Reduced aromaticity in dihydropyrazoles may alter solubility and intermolecular interactions .

Key Findings and Trends

Substituent Effects: Dimethylamino groups enhance electron density, influencing reactivity and bioactivity (e.g., lower IC₅₀ in pyrazolopyrimidines) . Longer alkyl chains (e.g., n=3 vs. n=1 in ) reduce potency, suggesting steric or electronic trade-offs .

Synthetic Pathways: Shared intermediates (e.g., enaminones) enable diverse heterocycles but require tailored conditions for ring closure .

Applications :

  • Pyrazole cores are versatile: pharmaceuticals (), dyes (), and supramolecular architectures ().

Q & A

Q. Methodological Approach :

  • Perform dose-response studies to compare IC₅₀ values across cell lines (e.g., T-47D vs. HeLa).
  • Use molecular docking (e.g., MOE software) to correlate substituent electronic profiles with target binding (e.g., tyrosine kinase inhibition in PDB: 4XG7) .

What strategies optimize reaction yields in multi-step pyrazole syntheses?

Advanced Research Question
Yield optimization requires stepwise monitoring and catalyst tuning . For example:

  • In Claisen-Schmidt condensations, DIPEA (N,N-diisopropylethylamine) enhances regioselectivity by deprotonating intermediates .
  • Cyclocondensation with thiosemicarbazide benefits from reflux duration control (≥6 hours) to avoid byproducts .

Data-Driven Solution : Use Design of Experiments (DoE) to model variables (temperature, catalyst ratio) and predict optimal conditions .

How do dihedral angles in pyrazole crystals influence physicochemical properties?

Advanced Research Question
Dihedral angles between the pyrazole core and substituents (e.g., 82.44° for dimethylaminophenyl groups) dictate molecular planarity and solubility. For example, larger angles reduce π-π stacking, enhancing solubility but decreasing crystallinity .

Experimental Design : Compare Hansen solubility parameters of derivatives with varying dihedral angles to correlate structure-solubility relationships.

What analytical methods validate purity in complex pyrazole hybrids?

Basic Research Question
Combine elemental analysis (C, H, N content) with HPLC-MS to confirm purity (>95%). For curcumin-pyrazole hybrids, ¹³C NMR resolves carbonyl carbons at δ 180–190 ppm, while IR confirms C=O stretches at ~1650 cm⁻¹ .

Advanced Validation : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in multi-ring systems .

How can computational methods predict the bioactivity of novel pyrazole derivatives?

Advanced Research Question
Molecular docking (e.g., using MOE 2008.10) identifies key interactions, such as hydrogen bonds between pyrazole nitrogen and kinase active sites (e.g., RMSD ≤0.333 Å in re-docking validation) . QSAR models link substituent electronegativity (e.g., Br in 9c ) to antibacterial potency via Hammett constants .

Q. Practical Workflow :

Generate ligand conformers with the triangle matcher algorithm .

Rank poses using the London dG scoring function .

Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

What are the challenges in synthesizing enantiopure pyrazole derivatives?

Advanced Research Question
Chiral centers in bicyclic pyrazoles (e.g., 8-azabicyclo[3.2.1]octane derivatives) require asymmetric catalysis . For example, chiral Lewis acids (e.g., BINOL-phosphoric acids) can induce enantioselectivity during cycloadditions .

Analytical Solution : Use chiral HPLC or VCD spectroscopy to determine enantiomeric excess (ee) .

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